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molecular formula C11H13ClO B8277643 3-Methyl-3-phenylbutanoyl chloride CAS No. 4094-64-8

3-Methyl-3-phenylbutanoyl chloride

Cat. No. B8277643
M. Wt: 196.67 g/mol
InChI Key: DMOLIDUTLNXBAK-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

3-Methyl-3-phenylbutanoic acid (1.78 g, 10.0 mmol) was dissolved in thionyl chloride (5 mL, 68.5 mmol). The reaction mixture was heated at reflux for 6 hours. Concentration of the reaction mixture provided the title compound (1.93 g, 98%), which was used without additional purification.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH2:3][C:4](O)=[O:5].S(Cl)([Cl:16])=O>>[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH2:3][C:4]([Cl:16])=[O:5]

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
CC(CC(=O)O)(C)C1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)Cl)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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